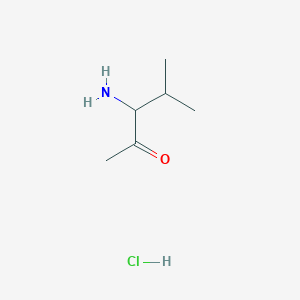

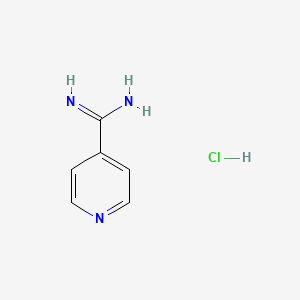

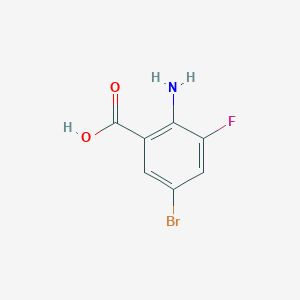

![molecular formula C10H10N2O2 B3021627 [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol CAS No. 916766-84-2](/img/structure/B3021627.png)

[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol

Overview

Description

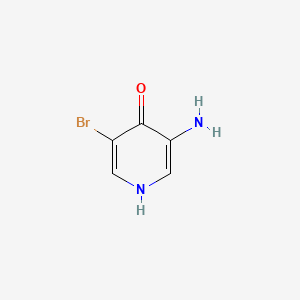

“[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol” is a chemical compound with the CAS number 112960-56-2 . It is a derivative of the 1,2,4-oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol”, has been a topic of interest in many research studies . The synthesis process often involves annulation reactions, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis

The molecular structure of “[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives have shown promise as potential agrochemicals. In a study by Zhu et al., novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their agricultural activities . Notably:

Antifungal Properties

In another study, 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzaldehydes were synthesized and evaluated for antifungal activity. These compounds showed promising results against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

Antibacterial Activity

The antibacterial evaluation of 1,3,4-oxadiazole derivatives against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. revealed potential antibacterial agents .

Drug Discovery

1,2,4-Oxadiazole derivatives have been explored in drug discovery. For instance, a novel glycogen synthase kinase-3 inhibitor containing an oxadiazole moiety showed promise in reducing tau phosphorylation and ameliorating cognitive deficits in an Alzheimer’s disease model .

Advantages of Microwave Irradiation

The application of microwave irradiation (MWI) in synthesizing 1,2,4-oxadiazole derivatives demonstrated advantages such as shorter reaction times, higher yields, and simpler purification .

Metabolic Stability

The 1,2,4-oxadiazole heterocycle, a bioisostere of amide, exhibits better hydrolytic and metabolic stability, making it valuable for drug design .

Future Directions

Mechanism of Action

Target of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have shown inhibitory potency against various enzymes and receptors such as Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), Histone Deacetylase (HDAC), Rearranged during Transfection (RET) kinase, Penicillin-Binding Protein (PBP2a), efflux pump, cyclooxygenases (COX-1 and COX-2), and butyrylcholinesterase (BChE) as well as affinity to σ 1, σ 2, orexin, kappa opioid (KOR) and estradiol (ER) receptors .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives interact with their targets, leading to changes in the biological functions of these targets . For instance, they can inhibit the activity of certain enzymes, thereby altering the biochemical pathways in which these enzymes are involved .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to affect various biochemical pathways due to their interaction with different enzymes and receptors . For example, they can inhibit the activity of enzymes involved in the synthesis of certain biochemical compounds, thereby affecting the production of these compounds .

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antileishmanial activities . For instance, certain 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

properties

IUPAC Name |

[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9-4-2-3-8(5-9)6-13/h2-5,13H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIYTANHMLGZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919602 | |

| Record name | [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |

CAS RN |

916766-84-2, 91673-13-1 | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916766-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanaminium, 2-amino-N-(2-aminoethyl)-N-(2-hydroxyethyl)-N-methyl-, N,N'-bis(hydrogenated tallow acyl) derivs., chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

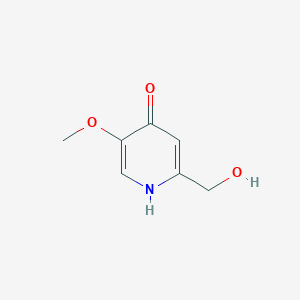

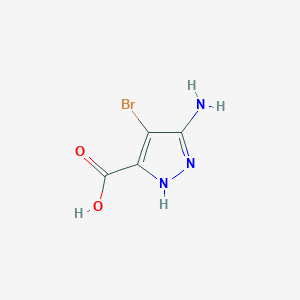

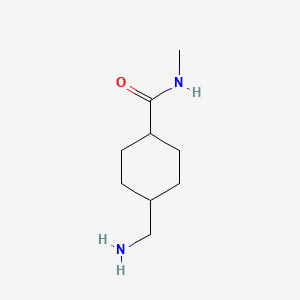

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B3021551.png)